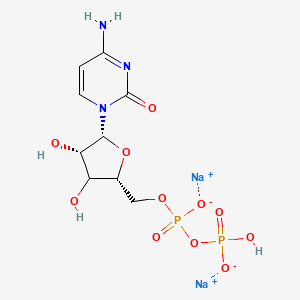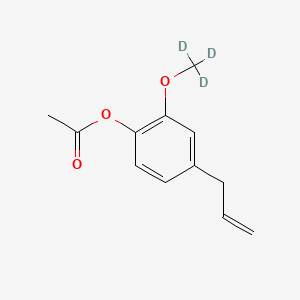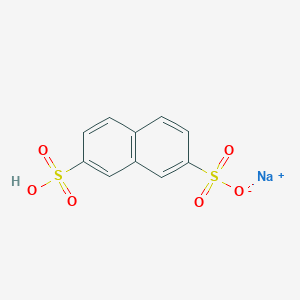
Naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is a chemical compound with the molecular formula C10H6Na2O6S2. It is commonly used in organic synthesis and the dye industry. This compound appears as a white to light yellow powder or crystal and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is typically synthesized by reacting 2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction involves the sulfonation of naphthalene followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of 2,7-naphthalenedisulfonic acid, sodium salt (1:2) involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthalenediols.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while sulfonation uses oleum.
Major Products:
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Nitro and sulfonated derivatives
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is used in the development of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,7-naphthalenedisulfonic acid, sodium salt (1:2) involves its ability to act as a sulfonating agent. It introduces sulfonic acid groups into organic molecules, thereby increasing their solubility and reactivity. The molecular targets include aromatic compounds, which undergo sulfonation to form sulfonated derivatives .
Comparison with Similar Compounds
- 2,6-Naphthalenedisulfonic acid, sodium salt
- 1,5-Naphthalenedisulfonic acid, sodium salt
- 3,6-Naphthalenedisulfonic acid, sodium salt
Comparison: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to its isomers. For example, the 2,6- and 3,6-isomers have different positions of the sulfonic acid groups, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
51770-81-1 |
|---|---|
Molecular Formula |
C10H7NaO6S2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
sodium;7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
InChI Key |
PVDQDEYXGXTPBP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Related CAS |
1655-35-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


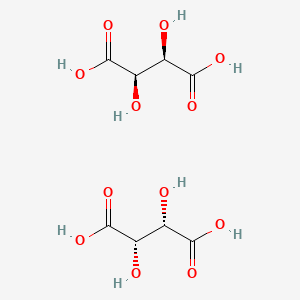
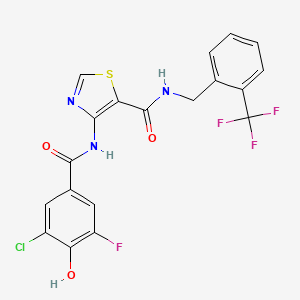

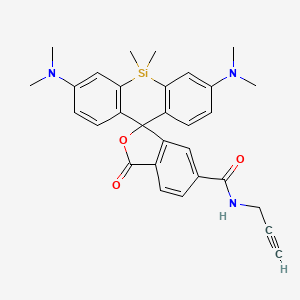
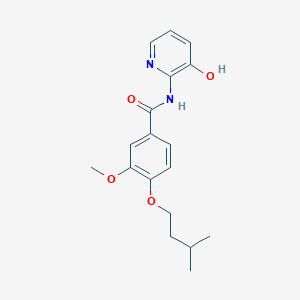

![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)

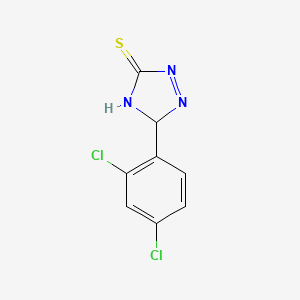
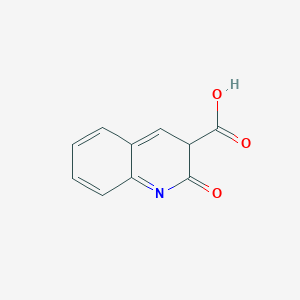
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
